4-(Pyridin-2-yloxy)aniline
Overview
Description
4-(Pyridin-2-yloxy)aniline is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
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Scientific Research Applications
1. Kinase Inhibitor Study
4-(Pyridin-2-yloxy)aniline derivatives have been studied as kinase inhibitors. In research conducted by Caballero et al. (2011), derivatives of this compound were examined for their inhibitory activity against c-Met kinase. The study employed docking and quantitative structure-activity relationship (QSAR) methods to analyze the molecular features contributing to high inhibitory activity. This research highlights the potential application of these compounds in developing kinase inhibitors for therapeutic uses (Caballero et al., 2011).
2. Corrosion Inhibition
Another significant application of this compound derivatives is in corrosion inhibition. Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. Their results indicated that this compound acts as a mixed-type inhibitor, with its efficiency decreasing with temperature rise. The study provides insights into the use of pyridine derivatives in protecting metals against corrosion, particularly in industrial settings (Xu et al., 2015).
3. Anti-Leishmanial Drug Research
In the field of medicinal chemistry, this compound derivatives have been explored for their potential as anti-Leishmanial drugs. Mello et al. (2004) synthesized and analyzed a series of these derivatives for activity against Leishmania amazonensis. Their findings showed promising results, especially for certain substituted compounds, demonstrating the potential of these derivatives in developing new treatments for Leishmaniasis (Mello et al., 2004).
4. Materials Science and Polymer Research
The application of this compound derivatives extends to materials science and polymer research. Ghaemy and Bazzar (2010) synthesized a novel diamine monomer with a 4-(quinolin-8-yloxy) aniline group for the development of soluble and thermally stable polyamides. These polyamides exhibited excellent solubility and high thermal stability, indicating potential applications in various industrial and technological fields (Ghaemy & Bazzar, 2010).
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Pyridin-2-yloxy)aniline. For instance, soil organic components can influence the adsorption mechanism of aniline compounds .
Safety and Hazards
Future Directions
Recent developments in the synthesis of pyrimidine derivatives have shown promising anti-fibrotic activities . Compounds with the pyrimidine moiety have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that “4-(Pyridin-2-yloxy)aniline” and similar compounds might be developed into novel anti-fibrotic drugs .
Properties
IUPAC Name |
4-pyridin-2-yloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGVTQOURHFJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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